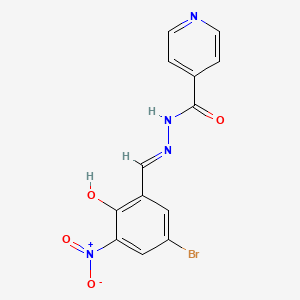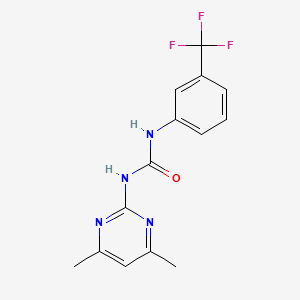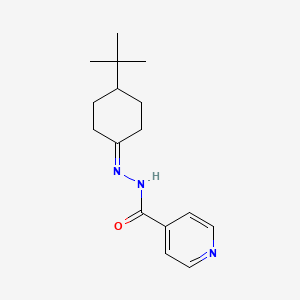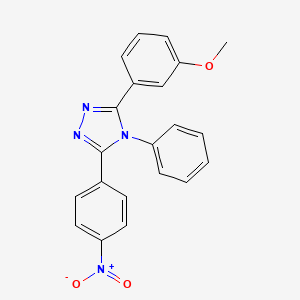![molecular formula C16H22BrCl3N2O B11978240 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11978240.png)
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide is a synthetic organic compound characterized by the presence of a bromoaniline group, a trichloroethyl group, and an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide typically involves the reaction of 4-bromoaniline with 2,2,2-trichloroethyl octanoate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoaniline group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidation states and functional groups.
Scientific Research Applications
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide involves its interaction with specific molecular targets and pathways. The bromoaniline group can interact with enzymes or receptors, leading to modulation of their activity. The trichloroethyl group may contribute to the compound’s stability and reactivity, while the octanamide chain can influence its solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide can be compared with other similar compounds, such as:
- N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]butanamide
- N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
- N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide
These compounds share similar structural features but differ in the length of the alkyl chain or the presence of additional functional groups
Properties
Molecular Formula |
C16H22BrCl3N2O |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide |
InChI |
InChI=1S/C16H22BrCl3N2O/c1-2-3-4-5-6-7-14(23)22-15(16(18,19)20)21-13-10-8-12(17)9-11-13/h8-11,15,21H,2-7H2,1H3,(H,22,23) |
InChI Key |
RXEVFQIQBAFKFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11978157.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11978163.png)



![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978183.png)

![methyl 5-bromo-4-phenyl-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11978191.png)

![1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11978205.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11978209.png)
![methyl (2E)-2-[4-(dimethylamino)benzylidene]-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978226.png)


